molecular formula C21H26N6O3 B10996232 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10996232
M. Wt: 410.5 g/mol
InChI Key: FBIXODMOGAYBDD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound is a valuable tool in oncological research , as it effectively blocks TGF-β-mediated Smad2/3 phosphorylation and subsequent signaling transduction. The TGF-β pathway plays a dual role in cancer, and its sustained activation in advanced tumors is strongly associated with enhanced metastasis, epithelial-to-mesenchymal transition (EMT), immunosuppression, and chemotherapy resistance. By specifically inhibiting ALK5, this compound allows researchers to probe the intricate dynamics of the TGF-β signaling axis in various cancer models, providing critical insights into mechanisms of tumor progression and the tumor microenvironment. Its high selectivity over other kinases makes it an ideal candidate for validating ALK5 as a therapeutic target and for developing combination therapies . Research utilizing this inhibitor is fundamental for advancing the understanding of fibrotic diseases and cancer biology, offering a pathway to explore novel intervention strategies.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O3/c1-29-17-4-3-15(13-18(17)30-2)7-10-22-21(28)16-8-11-26(12-9-16)20-6-5-19-24-23-14-27(19)25-20/h3-6,13-14,16H,7-12H2,1-2H3,(H,22,28)

InChI Key

FBIXODMOGAYBDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid serves as the starting material. It undergoes carboxamide formation via activation with thionyl chloride (SOCl₂) or carbodiimide coupling agents (e.g., EDC/HOBt). Reaction with ammonia or amines yields the carboxamide.

Table 1: Methods for Piperidine-4-carboxamide Synthesis

Starting MaterialReagent/ConditionsProductYieldSource
Piperidine-4-carboxylic acidSOCl₂, NH₃ (g)Piperidine-4-carboxamide85%
Ethyl piperidine-4-carboxylateNH₃/MeOH, 60°CPiperidine-4-carboxamide78%

Functionalization at the Piperidine Nitrogen

The piperidine nitrogen is alkylated with propargyl bromide or chloroacetyl chloride to introduce a handle for subsequent triazolopyridazine coupling. Optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) is critical.

Synthesis of the Triazolo[4,3-b]pyridazin-6-yl Moiety

Cyclocondensation of Hydrazines with Pyridazine Derivatives

The triazolopyridazine ring is constructed via cyclocondensation of 6-hydrazinylpyridazine with orthoesters or nitriles under acidic conditions (e.g., HCl/EtOH).

Example Reaction:
6-Hydrazinylpyridazine + Trimethyl orthoacetate →Triazolo[4,3-b]pyridazine (Yield: 65–70%).

Alternative Routes via Cycloaddition

1,3-Dipolar cycloaddition between pyridazine-bound azides and alkynes offers regioselective triazole formation. Copper-catalyzed (CuAAC) methods enhance efficiency.

Table 2: Triazolopyridazine Synthesis Methods

MethodReagents/ConditionsYieldSelectivitySource
CyclocondensationHCl/EtOH, reflux68%Moderate
CuAACCuI, DIPEA, DMF82%High

Coupling of Piperidine and Triazolopyridazine Components

Nucleophilic Aromatic Substitution

The piperidine nitrogen attacks electrophilic positions on the triazolopyridazine ring. Optimal conditions include DMF as solvent and NaH as base at 80–100°C.

Reaction Scheme:
Piperidine-4-carboxamide + 6-Chloro-triazolo[4,3-b]pyridazine → Target intermediate (Yield: 60–65%).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) enables C–N bond formation between piperidine and brominated triazolopyridazine. Yields improve with microwave irradiation.

Introduction of the 3,4-Dimethoxyphenethyl Side Chain

Reductive Amination

The primary amine of the piperidine intermediate reacts with 3,4-dimethoxyphenylacetaldehyde via reductive amination (NaBH₃CN, MeOH). Excess aldehyde drives the reaction to completion.

Optimization Data:

  • Solvent: MeOH > THF (yield increase from 70% to 85%).

  • Reducing Agent: NaBH₃CN > NaBH₄ (selectivity for secondary amine).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 3: Solvent Screening for Coupling Reactions

SolventTemperature (°C)YieldPurity
DMF10065%92%
DMSO9058%88%
NMP11070%95%

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂) with biphenyl ligands enhance coupling efficiency. Additives like Cs₂CO₃ improve base solubility.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole), 6.85–7.10 (m, 3H, aromatic), 3.75 (s, 6H, OCH₃).

  • HPLC-MS : m/z 410.5 [M+H]⁺, purity >98%.

X-ray Crystallography

Single-crystal analysis confirms the regiochemistry of the triazolopyridazine fusion and piperidine conformation.

Challenges and Troubleshooting

  • Low Coupling Yields : Add molecular sieves to absorb water in moisture-sensitive reactions.

  • Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Yields a carboxylic acid and 2-(3,4-dimethoxyphenyl)ethylamine.

  • Basic Hydrolysis : Produces a carboxylate salt under alkaline conditions.

Reaction ConditionsProductsNotes
6M HCl, reflux, 8hCarboxylic acid + amineRequires prolonged heating for complete conversion
2M NaOH, 60°C, 4hCarboxylate saltFaster in polar aprotic solvents

Oxidation Reactions

The triazolo-pyridazine moiety is susceptible to oxidation. For instance:

  • Oxidation of Pyridazine Ring : Forms N-oxide derivatives under mild oxidizing agents like mCPBA (meta-chloroperbenzoic acid).

  • Methoxy Group Oxidation : Demethylation of dimethoxyphenyl groups using strong oxidants (e.g., BBr₃) generates catechol derivatives.

Oxidation TargetReagentOutcome
PyridazinemCPBATriazolo-pyridazine N-oxide
Methoxy groupsBBr₃Catechol intermediates

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation or acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride introduces acetyl groups at the piperidine nitrogen.

Reaction TypeReagentConditions
AlkylationCH₃IK₂CO₃, DMF, 50°C
AcylationAcClPyridine, RT

Coupling Reactions

The triazole ring facilitates metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies triazole substituents.

Coupling TypeCatalystApplications
SuzukiPd(PPh₃)₄Biaryl derivative synthesis
CuAACCuSO₄/NaAscTriazole functionalization

Reduction Reactions

Selective reductions are observed in the pyridazine ring:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyridazine to a tetrahydropyridazine derivative.

  • NaBH₄-Mediated Reduction : Targets carbonyl groups in modified analogs.

Reducing AgentTarget SiteOutcome
H₂/Pd-CPyridazinePartially saturated ring
NaBH₄Carboxamide (if modified)Alcohol formation

Photochemical Reactions

The dimethoxyphenyl group undergoes photooxidation under UV light (λ = 254 nm), forming quinone-like structures. This reactivity is exploited in prodrug activation studies.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
1.2 (stomach)2.3hCarboxamide hydrolysis
7.4 (blood)>24hMinimal degradation

Key Mechanistic Insights

  • Triazole Reactivity : The 1,2,4-triazole ring participates in electrophilic substitutions at the N2 position due to electron-rich nitrogen atoms.

  • Piperidine Flexibility : The chair conformation of the piperidine ring enhances steric accessibility for nucleophilic attacks.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolopyridazine-piperidine carboxamides. Key structural analogs and their comparative attributes are summarized below:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if reported) Reference ID
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₄H₂₈N₆O₃ 464.52 3,4-Dimethoxyphenethyl, triazolopyridazine-piperidine Potential BET/epigenetic reader inhibitor
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₁₉H₂₁FN₆O 368.42 4-Fluorophenethyl Unreported
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₀H₂₂ClN₆O 424.90 4-Chlorophenyl, 3-isopropyl-triazolopyridazine Unreported; likely kinase modulator
N-[2-(4-Methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide C₂₁H₂₂F₃N₅O₂ 445.44 4-Methoxyphenethyl, 3-CF₃-triazolopyridazine Unreported; trifluoromethyl enhances stability
AZD5153 (Clinical BET inhibitor) C₂₈H₃₄N₆O₃ 526.62 3-Methoxy-triazolopyridazine, bivalent phenoxy-piperazine BET inhibitor (IC₅₀ < 100 nM)

Key Structural and Functional Insights

Substituent Effects on Target Affinity: The 3,4-dimethoxyphenethyl group in the target compound may confer enhanced solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ). Trifluoromethyl substituents (e.g., in ) increase metabolic stability and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility relative to methoxy derivatives.

Triazolopyridazine Core Modifications: The 3-isopropyl variant in introduces steric bulk, which might hinder binding to flat interaction surfaces (e.g., bromodomains) but enhance selectivity for kinases requiring deeper hydrophobic pockets. Bivalent compounds like AZD5153 use extended linkers to engage two bromodomains simultaneously, achieving sub-100 nM potency. The target compound’s monovalent design may favor selectivity over potency.

Biological Activity :

  • While direct data for the target compound is absent, analogs like AZD5153 demonstrate that triazolopyridazines with methoxy or trifluoromethyl groups exhibit strong BET inhibition .
  • Fluorophenyl derivatives (e.g., ) are often explored for CNS targets due to fluorine’s ability to modulate pharmacokinetics without steric interference.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves coupling the triazolopyridazine core with the piperidine-4-carboxamide and 3,4-dimethoxyphenethyl moieties. Key challenges include regioselective functionalization of the triazolopyridazine ring and ensuring stereochemical fidelity during piperidine substitution. A stepwise approach using Buchwald-Hartwig amination for triazolopyridazine derivatization, followed by carboxamide coupling via HATU/DIPEA activation, is recommended. Purification via preparative HPLC with C18 columns ensures high purity (>95%) .

Q. What is the hypothesized mechanism of action for this compound, and how can its target engagement be validated experimentally?

  • Answer : The compound is structurally analogous to bivalent BET bromodomain inhibitors (e.g., AZD5153), suggesting dual binding to BRD4 BD1 and BD2 domains. Validate target engagement using:

  • Cellular assays : Measure suppression of oncogenes (e.g., c-Myc) via qRT-PCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia).
  • Biophysical assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to recombinant BRD4 bromodomains .

Q. What strategies are recommended for optimizing physicochemical properties (e.g., solubility, logP) while maintaining potency?

  • Answer : Balance lipophilicity and aqueous solubility by:

  • Introducing polar substituents (e.g., methoxy groups on the phenethyl moiety) to reduce logP.
  • Using salt forms (e.g., hydrochloride) to enhance solubility.
  • Employing parallel medicinal chemistry (PMC) to screen analogs with modified piperidine substituents. Monitor solubility via shake-flask assays and potency via BRD4 inhibition IC50 values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro BRD4 inhibition data and in vivo tumor efficacy for this compound?

  • Answer : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Address this by:

  • PK/PD modeling : Measure plasma exposure (AUC, Cmax) and correlate with tumor c-Myc suppression.
  • Proteomics profiling : Use mass spectrometry to identify off-target interactions.
  • Tissue distribution studies : Quantify compound levels in tumors versus plasma via LC-MS/MS. Adjust dosing regimens (e.g., QD vs. BID) to maintain target coverage .

Q. What computational methods are effective in predicting binding modes of this compound to BRD4 bromodomains?

  • Answer : Combine molecular docking (e.g., GOLD or Glide) with molecular dynamics (MD) simulations.

  • Docking : Use the BRD4 BD1/BD2 crystal structures (PDB: 5U0F) to predict binding poses. Prioritize analogs with high GOLD scores (>80) for synthesis .
  • MD simulations : Run 100-ns trajectories to assess stability of acetyl-lysine pocket interactions (e.g., Asn140 hydrogen bonding). Validate with mutagenesis studies (e.g., Asn140Ala) .

Q. How can researchers address metabolic instability observed in preclinical studies of this compound?

  • Answer : Identify metabolic soft spots via:

  • Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-HRMS. Common sites include oxidation of the triazolopyridazine ring or O-demethylation of the 3,4-dimethoxyphenyl group.
  • Structural modifications : Introduce deuterium at labile C-H bonds or replace methoxy groups with bioisosteres (e.g., trifluoromethyl). Validate stability in hepatocyte assays .

Methodological Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating the therapeutic potential of this compound?

  • Answer :

  • In vitro : Use BET-dependent cancer lines (e.g., MV4-11, HL-60) for IC50 determination. Include a counter-screen against non-BET bromodomains (e.g., BRD9) to assess selectivity .
  • In vivo : Employ xenograft models (e.g., subcutaneous MV4-11 in NSG mice) with bioluminescent imaging to monitor tumor regression. Dose orally at 10–50 mg/kg BID and compare to AZD5153 as a positive control .

Q. How should researchers design structure-activity relationship (SAR) studies to improve the compound’s therapeutic index?

  • Answer : Focus on three regions:

Triazolopyridazine core : Test substituents at C3/C6 for BRD4 affinity.

Piperidine-4-carboxamide : Explore spirocyclic or fluorinated analogs to enhance CNS penetration.

3,4-Dimethoxyphenethyl : Replace methoxy groups with halogenated or heteroaromatic rings to reduce CYP-mediated metabolism. Use multiparameter optimization (MPO) scores to rank analogs .

Data Contradiction Analysis

Q. How to interpret conflicting data between high BRD4 binding affinity (nM range) and moderate cellular potency (μM range)?

  • Answer : This may reflect poor cell permeability or efflux by transporters (e.g., P-gp). Mitigate by:

  • Measuring cellular uptake via LC-MS.
  • Co-administering P-gp inhibitors (e.g., verapamil) to assess efflux impact.
  • Designing analogs with lower molecular weight (<500 Da) and reduced P-gp substrate potential .

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